molecular formula C7H10N2OS B1302984 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 191411-48-0

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde

Cat. No. B1302984
CAS RN: 191411-48-0
M. Wt: 170.23 g/mol
InChI Key: JKAYYYSBZJAEII-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde, also known as EMSICA, is an organosulfur compound that has been found to possess a variety of biological activities. EMSICA has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Organic Synthesis and Antioxidant Evaluation

  • Facile Synthesis and Antioxidant Evaluation : Isoxazolone derivatives, including those synthesized from reactions involving aromatic aldehydes, have shown significant biological and medicinal properties. A study highlights the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the utility of multi-component reactions in preparing heterocycles with potential antioxidant evaluation. This synthesis approach, involving aromatic aldehydes, could potentially be applied to derivatives of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde for the development of novel antioxidants (Laroum et al., 2019).

Chemical Modification and Reactivity

  • Chemical Modification in Ionic Liquids : Ionic liquids (ILs) have been used as solvents for cellulose and can be applied as reaction media for its chemical modification. The study discusses the use of ILs for the homogeneous acylation, carbanilation, and silylation of cellulose, which could be relevant for modifying 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde in similar solvent systems, potentially enhancing its reactivity and application range (Heinze et al., 2008).

Antioxidant Capacity Assays

  • ABTS/PP Decolorization Assay : The ABTS radical cation-based assays are abundant in evaluating antioxidant capacity. This review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, which might be applicable for testing the antioxidant capacity of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde derivatives. The study highlights the importance of understanding specific reactions, such as coupling, which might influence comparisons between antioxidants (Ilyasov et al., 2020).

Analytical Methods for Determining Antioxidant Activity

  • Review of Analytical Methods : A comprehensive review of the most important tests used to determine antioxidant activity provides insight into detection mechanisms, applicability, and the advantages and disadvantages of various methods. This information is crucial for researchers looking to evaluate the antioxidant potential of compounds, including 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde and its derivatives. The review covers tests based on hydrogen atom transfer, electron transfer, and mixed methods, offering a roadmap for selecting appropriate assays (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-ethylsulfanyl-3-methylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAYYYSBZJAEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376889
Record name 2-ethylthio-1-methylimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde

CAS RN

191411-48-0
Record name 2-ethylthio-1-methylimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.50 g of (2-ethylthio-1-methylimidazol-5-yl)methanol was dissolved in 100 ml of 1,4-dioxane, and 24.34 g of manganese dioxide was then added. The mixture was stirred and heated under reflux for 7 hours. The reaction mixture was cooled to room temperature and then filtered through Celite®. The filtrate was concentrated under reduced pressure to obtain 5.13 g of 2-ethylthio-1-methylimidazole-5-carbaldehyde.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.34 g
Type
catalyst
Reaction Step Two

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